molecular formula C6H6F2N2O B11797948 3-Amino-6-(difluoromethyl)pyridin-2(1H)-one

3-Amino-6-(difluoromethyl)pyridin-2(1H)-one

Cat. No.: B11797948
M. Wt: 160.12 g/mol
InChI Key: OCDABSPEOSFAOY-UHFFFAOYSA-N
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Description

3-Amino-6-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 3-position and a difluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-6-chloropyridazine with difluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(difluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-Amino-6-(difluoromethyl)pyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and membrane permeability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-Amino-6-chloropyridazine: Lacks the difluoromethyl group but has a similar pyridine ring structure.

Uniqueness

3-Amino-6-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

IUPAC Name

3-amino-6-(difluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H6F2N2O/c7-5(8)4-2-1-3(9)6(11)10-4/h1-2,5H,9H2,(H,10,11)

InChI Key

OCDABSPEOSFAOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)F)N

Origin of Product

United States

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